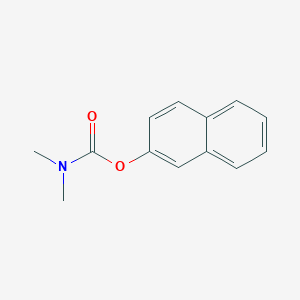
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of carbamate, featuring a naphthalene ring substituted with a dimethylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) can be synthesized through the reaction of 2-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate ester linkage.
Industrial Production Methods
In industrial settings, the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) may involve the use of continuous flow systems to enhance efficiency and yield. The reaction of 2-naphthol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can be employed to produce the compound in an environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes by carbamoylation, leading to the formation of stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A precursor in the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI).
Naphthalene: The parent compound of the naphthalene ring.
Dimethylcarbamate: A simpler carbamate derivative.
Uniqueness
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is unique due to its specific structure, which combines the properties of naphthalene and carbamate. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
15300-41-1 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
naphthalen-2-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
Clave InChI |
HWXRSDPITDEWLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















